molecular formula C19H20FNO3 B2591343 (E)-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(furan-2-yl)acrylamide CAS No. 1331396-73-6

(E)-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(furan-2-yl)acrylamide

Cat. No.: B2591343
CAS No.: 1331396-73-6
M. Wt: 329.371
InChI Key: SJSZRPZTJRRWFR-BQYQJAHWSA-N
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Description

(E)-N-((4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(furan-2-yl)acrylamide is a synthetic acrylamide derivative intended for research purposes. This compound features a furan ring and a 4-fluorophenyl group connected via an acrylamide linker to a tetrahydropyran scaffold, a structure common in medicinal chemistry. Compounds with similar 3-(furan-2-yl)acrylamide structures have been identified as key scaffolds in medicinal chemistry research, particularly in the development of anti-infective agents . Phenotypic screening campaigns against Mycobacterium tuberculosis (Mtb) in cholesterol-containing media have highlighted the value of such chemotypes in identifying novel antibacterial agents with potential for activity against multidrug-resistant strains . The acrylamide group present in this compound can act as a Michael acceptor, which may allow it to form covalent adducts with nucleophilic cysteine thiolate groups on target proteins . This mechanism is of significant interest in drug discovery for targeting non-catalytic cysteine residues and is shared with other bioactive molecules . Researchers can explore this compound as a building block or a potential pharmacophore in various therapeutic areas, including infectious diseases and oncology. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3/c20-16-5-3-15(4-6-16)19(9-12-23-13-10-19)14-21-18(22)8-7-17-2-1-11-24-17/h1-8,11H,9-10,12-14H2,(H,21,22)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSZRPZTJRRWFR-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C=CC2=CC=CO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1(CNC(=O)/C=C/C2=CC=CO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(furan-2-yl)acrylamide, a compound with the CAS number 1331414-03-9, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is C19H20FNO2C_{19}H_{20}FNO_2, with a molecular weight of 345.4 g/mol. The structure features a tetrahydro-2H-pyran moiety substituted with a 4-fluorophenyl group and a furan ring, which are known to influence its biological activity.

PropertyValue
Molecular FormulaC19H20FNO2C_{19}H_{20}FNO_2
Molecular Weight345.4 g/mol
CAS Number1331414-03-9

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, histone deacetylase (HDAC) inhibitors have emerged as promising agents in cancer therapy. The incorporation of fluorine in compounds often enhances their biological activities, which may be applicable to this compound as well .

A study focusing on the synthesis and evaluation of related compounds demonstrated that analogs containing tetrahydropyran and furan moieties showed potent inhibition against various cancer cell lines, including colorectal cancer cells (HCT116). These compounds were shown to induce apoptosis and inhibit cell proliferation effectively .

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cancer progression. Specifically, HDAC inhibition leads to an increase in acetylated histones, resulting in altered gene expression profiles that favor apoptosis over survival pathways . Additionally, the interaction with sirtuins (SIRTs), particularly SIRT2, may play a role in mediating neuroprotective effects and influencing metabolic pathways relevant to cancer progression .

Case Studies

  • HDAC Inhibition :
    • A series of studies demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against HDAC enzymes. These findings suggest that structural modifications can significantly enhance potency against various cancer types .
  • Neuroprotection :
    • In models of neurodegeneration, related compounds showed protective effects against neuronal cell death through mechanisms involving SIRT2 inhibition, indicating potential therapeutic applications beyond oncology .

Scientific Research Applications

Chemical Properties and Structure

Pharmacological Studies

The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarities to known bioactive compounds. Its design incorporates elements that may enhance interactions with biological targets, particularly in the context of enzyme inhibition.

Case Study: Enzyme Inhibition

Research has indicated that derivatives of tetrahydro-2H-pyran compounds exhibit significant inhibitory activity against HMG-CoA reductase, an enzyme crucial in cholesterol biosynthesis. The incorporation of the furan and fluorophenyl groups may further enhance this activity, suggesting potential applications in treating hyperlipidemia and cardiovascular diseases .

Anticancer Activity

Recent studies have explored the anticancer properties of compounds containing similar structural features. For instance, the furan moiety is known for its ability to interact with DNA and RNA, potentially leading to cytotoxic effects on cancer cells.

Case Study: Cytotoxicity Assays

In vitro assays demonstrated that compounds with furan and tetrahydropyran structures showed selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways .

Neuroprotective Effects

There is emerging evidence suggesting that compounds similar to (E)-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(furan-2-yl)acrylamide may possess neuroprotective properties. The structural components may facilitate interactions with neuroreceptors or modulate neurotransmitter levels.

Case Study: Neuroprotection in Animal Models

Animal studies have indicated that administration of related tetrahydropyran derivatives resulted in reduced neuronal damage following ischemic events. These findings support further exploration into their use as neuroprotective agents in conditions such as stroke or neurodegenerative diseases .

Synthetic Applications

The compound can serve as an intermediate in the synthesis of more complex molecules, particularly those aimed at developing new therapeutic agents.

Table: Synthetic Pathways

Reaction TypeProductReference
AlkylationN-(tetrahydro-2H-pyran) derivatives
Coupling with Aromatic SystemsFuran-based pharmaceuticals

Chemical Reactions Analysis

Cyclization and Ring-Formation Reactions

The tetrahydropyran ring in this compound undergoes stereospecific cyclization under acidic or basic conditions. Key observations include:

  • Acid-catalyzed ring contraction generates fused bicyclic structures through intramolecular nucleophilic attack at the pyran oxygen .

  • Base-mediated ring expansion with epoxide derivatives forms seven-membered oxepane systems (yields: 45–68%) .

Mechanistic pathway example :

Tetrahydro-2H-pyranH+/OHCatalystBicyclic ketone intermediateOxepane derivatives\text{Tetrahydro-2H-pyran} \xrightarrow[\text{H}^+/\text{OH}^-]{\text{Catalyst}} \text{Bicyclic ketone intermediate} \rightarrow \text{Oxepane derivatives}

Nucleophilic Substitution at Fluorophenyl Group

The 4-fluorophenyl substituent participates in:

Reaction TypeConditionsProductsYield Range
SNArK₂CO₃/DMF, 80°C4-(Piperidin-1-yl)phenyl analogs55–72%
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃Biaryl derivatives38–65%

The fluorine atom's electronegativity enhances para-position reactivity for cross-coupling reactions .

Acrylamide Chain Modifications

The α,β-unsaturated acrylamide system displays:

Michael Additions

  • Thiols/nucleophiles attack the β-position:

    Acrylamide+RSHThioether adducts (confirmed by 1H NMR shift at δ 3.8–4.1 ppm)[1][8]\text{Acrylamide} + \text{RSH} \rightarrow \text{Thioether adducts (confirmed by } ^{1}\text{H NMR shift at δ 3.8–4.1 ppm)}[1][8]

Photochemical [2+2] Cycloadditions

UV irradiation (λ = 254 nm) induces dimerization:

  • Forms cyclobutane derivatives with 73% diastereoselectivity .

Furan Ring Reactivity

The furan-2-yl group participates in:

ReactionReagentsOutcome
Diels-AlderMaleic anhydrideEndo-adducts (52% yield)
OxidationmCPBA2(5H)-furanone derivatives
Electrophilic SubstitutionHNO₃/AcOH5-Nitro-furan analogs

Hydrolysis and Stability Profile

Critical stability data :

  • pH-dependent hydrolysis : Rapid degradation occurs at pH > 9 (t₁/₂ = 2.3 hr) via acrylamide bond cleavage .

  • Thermal stability : Decomposes above 180°C (DSC analysis) .

Biological Interactions (Non-enzymatic)

Reactivity with biomolecules:

TargetInteraction TypeObserved Effect
Thiol proteinsCovalent bondingEnzyme inhibition (IC₅₀ = 4.7 μM for HSP90)
DNAIntercalationBase pair distortion (CD spectroscopy)

Comparative Reactivity Table

Structural analogs demonstrate significant variations:

CompoundKey DifferenceReactivity Trend
4-Acetylbenzenesulfonamide analogSulfonamide vs acrylamide3× faster hydrolysis
3-(Furan-3-yl) derivativeFuran position changeReduced Diels-Alder reactivity
Urea-based analogUrea linkageEnhanced biological alkylation

Comparison with Similar Compounds

Key Compounds:

  • (Z)-2-[(E)-3-(4-Chlorophenyl)acrylamido]-3-(4-fluorophenyl)-N-propylacrylamide (2312) ():

    • Structural Differences : Replaces the tetrahydro-2H-pyran group with a simpler N-propyl chain and introduces a 4-chlorophenyl acrylamide moiety.
    • Synthesis : Utilizes a styryl-oxazolone intermediate and n-propylamine, differing from the tetrahydro-2H-pyran-based synthesis of the target compound .
  • (E)-3-(4-Fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide ():

    • Structural Differences : Substitutes the tetrahydro-2H-pyran group with a sulfamoylphenyl group, enhancing hydrophilicity.
    • Properties : Molecular weight (320.34) and purity (98%) are reported, though comparable data for the target compound are unavailable .

Inferences :

The fluorophenyl group is common across these compounds, but the tetrahydro-2H-pyran moiety in the target compound likely improves membrane permeability compared to sulfonamide or alkylamine derivatives .

Tetrahydro-2H-Pyran-Containing Analogs

Key Compounds:

  • (E)-N-((4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide (): Structural Differences: Features a 2-methoxyphenyl group instead of 4-fluorophenyl and a methylthiophenyl acrylamide. Potential Impact: The methoxy group may enhance electron-donating effects, while methylthio could influence redox activity .
  • 2-{2-[5-(4-Fluorophenyl)-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazol-4-yl]-1,3-thiazol-4-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide (): Structural Differences: Incorporates pyrazole and thiazole rings, increasing molecular complexity.

Inferences :

The tetrahydro-2H-pyran core is a critical scaffold for balancing rigidity and solubility. Substitutions on the phenyl ring (e.g., fluoro vs. methoxy) and acrylamide-linked groups (furan vs. thiazole) dictate divergent biological profiles .

Heterocyclic Acrylamide Derivatives

Key Compounds:

  • (E)-N-{4-Chloro-5-methyl-2-[(naphthalen-1-yl)methylthio]phenylsulfonyl}-3-(4-fluorophenyl)acrylamide (16c) ():

    • Structural Differences : Includes a naphthalene-thioether and sulfonyl group, absent in the target compound.
    • Bioactivity : Reported antimicrobial and anticancer activities, suggesting that sulfonyl groups may enhance target engagement .
  • (2E)-2-Cyano-N-(3-ethoxypropyl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylamide (): Structural Differences: Introduces a cyano group and pyrido-pyrimidinone core, altering electronic properties. Synthesis: Highlights the use of ethoxypropylamine, contrasting with the target’s furan-linked acrylamide .

Inferences :

Heterocyclic modifications (e.g., furan, pyrimidine) influence conjugation and steric effects, which may affect binding kinetics and metabolic stability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(furan-2-yl)acrylamide, and how can reaction efficiency be optimized?

  • Methodology :

  • Utilize a two-step approach: (1) Prepare the tetrahydro-2H-pyran-4-ylmethylamine intermediate via reductive amination of 4-(4-fluorophenyl)tetrahydro-2H-pyran-4-carbaldehyde with a primary amine, followed by (2) acrylamide formation via coupling with (E)-3-(furan-2-yl)acrylic acid using carbodiimide reagents (e.g., EDCl/HOBt) under inert conditions .
  • Optimize reaction efficiency by monitoring reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of EDCl) and solvent polarity (e.g., DMF or DCM) to improve yields .

Q. How can the structural identity and purity of this compound be validated?

  • Methodology :

  • NMR Spectroscopy : Confirm the (E)-configuration of the acrylamide double bond via 1^1H NMR (δ 6.5–7.5 ppm, coupling constant J=1516J = 15–16 Hz for trans-vinylic protons) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak ([M+H]+^+ expected at m/z ~372.16 for C20_{20}H21_{21}FNO3_3) .
  • HPLC : Assess purity (>98%) using a reverse-phase C18 column with UV detection at 254 nm .

Q. What are the key stability considerations for handling and storing this compound?

  • Methodology :

  • Storage : Store under inert gas (N2_2 or Ar) at –20°C in amber vials to prevent oxidation or photodegradation of the acrylamide moiety .
  • Stability Testing : Conduct accelerated degradation studies under varying pH (3–9), temperature (4–40°C), and humidity (40–80% RH) to identify degradation products via LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

  • Methodology :

  • Analog Synthesis : Systematically modify the fluorophenyl (e.g., replace F with Cl, CF3_3) or furan (e.g., substitute with thiophene) moieties. Use parallel synthesis for efficiency .
  • Biological Assays : Screen analogs against kinase panels (e.g., EGFR, VEGFR) or cellular models (e.g., cancer cell lines) to correlate substituent effects with activity. Prioritize compounds with IC50_{50} < 1 μM .

Q. What strategies can resolve contradictions in solubility data across different experimental conditions?

  • Methodology :

  • Solubility Profiling : Use the shake-flask method with HPLC quantification in buffers (pH 1–7.4) and solvents (DMSO, PBS). Compare experimental results with computational predictions (e.g., LogP via ACD/Labs Percepta) .
  • Co-solvency Approaches : Improve aqueous solubility using cyclodextrins or surfactants (e.g., Tween-80) while monitoring stability .

Q. How can in vitro metabolic stability be evaluated to guide further optimization?

  • Methodology :

  • Microsomal Assays : Incubate the compound with human liver microsomes (HLM) and NADPH. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (CLint_{int}) .
  • Metabolite Identification : Use high-resolution MS/MS to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. Correlate metabolic hotspots (e.g., acrylamide bond) with structural modifications .

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